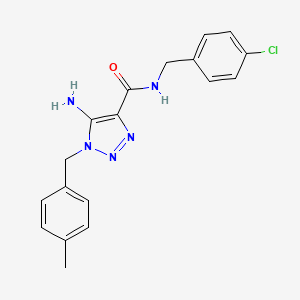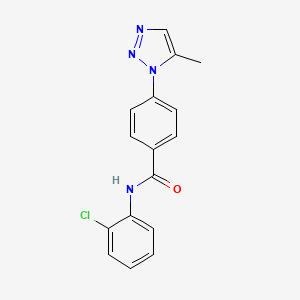
2,5-Difluoro-4-thiocyanatoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
DTA can be synthesized through several methods. One of the commonly used methods is the reaction of 2,5-difluoroaniline with thiophosgene followed by reaction with ammonia or an amine to form the thiocyanate. The product is then purified and recrystallized to obtain DTA.Molecular Structure Analysis
The molecular formula of 2,5-Difluoro-4-thiocyanatoaniline is C7H4F2N2S . The molecular weight is 186.18 g/mol .Chemical Reactions Analysis
The reaction of 2,5-difluoroaniline with thiophosgene followed by reaction with ammonia or an amine results in the formation of the thiocyanate.Physical And Chemical Properties Analysis
DTA has a melting point range of 181-184°C, a boiling point of 381.2°C, and a flashpoint of 184°C. DTA is stable in air but decomposes when exposed to light.Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Methodology Development
Chemoselective Synthesis of Thiazoles : A study reports a synthetic protocol for the preparation of thiazoles using aromatic amines and sodium thiocyanate, introducing functionalities akin to those in 2,5-Difluoro-4-thiocyanatoaniline. These compounds are explored for their potential in drug discovery programs, underscoring the utility of thiocyanate and difluoro groups in synthesizing biologically relevant molecules (Colella et al., 2018).
Fluorescence Properties of Dicyanoanilines : Research on the photophysical properties of dicyanoanilines, which share the cyano group with the thiocyanato moiety, reveals how modifications in the aniline structure impact fluorescence. This knowledge is essential for designing fluorescent probes and materials (Oshima et al., 2006).
Fluorium-Initiated Cyanation of Thioethers : A method for converting thioethers to thiocyanates highlights the relevance of thiocyanate functionalities in synthetic chemistry. Such methodologies could be applicable to synthesizing compounds with structures related to 2,5-Difluoro-4-thiocyanatoaniline, demonstrating the importance of functional group interconversion (Chen et al., 2019).
Materials Science and Polymer Chemistry
Electron Accepting Properties in Conjugated Polymers : The synthesis of novel acceptors for conjugated polymers, incorporating cyano and difluoro groups, showcases the utility of these functionalities in altering electronic properties of materials. Such research indicates the potential of 2,5-Difluoro-4-thiocyanatoaniline in materials science applications (Casey et al., 2015).
Synthesis of Difluorinated Pseudopeptides : Utilizing chiral α,α-difluoro-β-amino acids in the Ugi reaction to synthesize difluorinated pseudopeptides illustrates the significance of difluoro functionalities in medicinal chemistry and peptide synthesis. This research underscores the potential of incorporating difluoro groups into bioactive molecules (Gouge et al., 2004).
Safety and Hazards
DTA is classified as having acute toxicity, oral (Category 4), H302 . It is harmful if swallowed . It can cause skin irritation, eye irritation, and respiratory problems. The compound should not be ingested, and adequate protection should be used when handling DTA. Safety measures and guidelines should be followed when conducting experiments with DTA.
Eigenschaften
IUPAC Name |
(4-amino-2,5-difluorophenyl) thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2S/c8-4-2-7(12-3-10)5(9)1-6(4)11/h1-2H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXFODCKUSJSHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)SC#N)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide](/img/structure/B2636728.png)
![1-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylprop-2-en-1-one](/img/structure/B2636729.png)
![N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2636730.png)
methanone](/img/structure/B2636733.png)

![[1-(4-chlorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol](/img/structure/B2636737.png)


![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2636740.png)
![6-(4-Chlorophenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


